molecular formula C22H22ClN3O4S B11493542 Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate

Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate

Cat. No.: B11493542
M. Wt: 459.9 g/mol
InChI Key: JRXACUBMMOZAPW-UHFFFAOYSA-N
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Description

Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxo group, and a thioxoimidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3-(4-chlorophenyl)-3-oxopropanoate with various reagents to introduce the thioxoimidazolidinyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

ethyl 3-[5-(2-anilino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]propanoate

InChI

InChI=1S/C22H22ClN3O4S/c1-2-30-20(28)12-13-25-18(14-19(27)24-16-6-4-3-5-7-16)21(29)26(22(25)31)17-10-8-15(23)9-11-17/h3-11,18H,2,12-14H2,1H3,(H,24,27)

InChI Key

JRXACUBMMOZAPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(C(=O)N(C1=S)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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